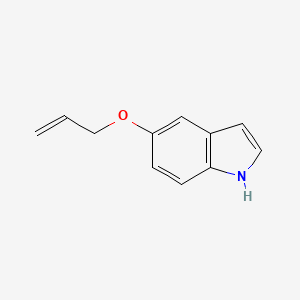

5-(prop-2-en-1-yloxy)-1H-indole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-prop-2-enoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h2-6,8,12H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOAAJIGYICLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557811 | |

| Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51086-08-9 | |

| Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Prop 2 En 1 Yloxy 1h Indole and Analogues

Retrosynthetic Analysis for the 5-Allyloxyindole Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For the 5-allyloxyindole core, two primary disconnection approaches are considered, focusing on the key bond formations required for its synthesis.

The first and most common strategy involves disconnecting the ether linkage at the C-5 position. This leads to a key intermediate, 5-hydroxyindole (B134679), and an allyl halide (e.g., allyl bromide). The 5-hydroxyindole itself can be further disconnected through various indole (B1671886) synthesis routes. This approach is advantageous as 5-hydroxyindole is a readily available precursor.

A second approach involves disconnecting the bonds that form the pyrrole (B145914) ring of the indole nucleus. This strategy keeps the allyloxy-substituted benzene (B151609) ring intact. For instance, using the logic of the Fischer indole synthesis, the target molecule can be disconnected to form 4-(allyloxy)phenylhydrazine and a suitable two-carbon synthon like acetaldehyde (B116499) or its equivalent.

| Disconnection | Precursors (Synthons) | Synthetic Strategy |

| C5-O Bond | 5-Hydroxyindole, Allyl group | O-allylation |

| N1-C2 and C3-C3a Bonds (Pyrrole Ring) | 4-(allyloxy)phenylhydrazine, C2-C3 unit | Indole Ring Formation (e.g., Fischer Synthesis) |

These retrosynthetic pathways highlight the central role of either pre-functionalized aromatic precursors or the late-stage functionalization of a pre-formed indole core.

Classical and Modern Approaches to Indole Ring Formation Applicable to 5-(prop-2-en-1-yloxy)-1H-indole

The formation of the indole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of this compound, the Fischer method would employ a para-substituted phenylhydrazine. Specifically, reacting 4-(allyloxy)phenylhydrazine with a suitable carbonyl compound under acidic conditions would lead to the desired 5-allyloxyindole. The position of the substituent on the resulting indole is determined by its position on the initial phenylhydrazine; a para-substituent consistently yields a 5-substituted indole. youtube.com

The mechanism proceeds through several key steps:

Formation of the phenylhydrazone from 4-(allyloxy)phenylhydrazine and an aldehyde/ketone.

Tautomerization to the enamine form.

A organicreactions.orgorganicreactions.org-sigmatropic rearrangement (the key bond-forming step).

Loss of ammonia (B1221849) and subsequent aromatization to form the stable indole ring. wikipedia.org

Variants of the Fischer synthesis, such as the Japp-Klingemann reaction, provide alternative routes to the necessary hydrazone intermediate, expanding the scope and applicability of this classical method. rsc.org

The Nenitzescu indole synthesis is a powerful reaction for constructing 5-hydroxyindole derivatives. wikipedia.org First reported by Costin Nenițescu in 1929, this method involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.orgnumberanalytics.com The reaction is typically acid-catalyzed and proceeds best in polar solvents. wikipedia.orgsynarchive.com

The relevance of the Nenitzescu synthesis to this compound lies in its direct route to the key precursor, 5-hydroxyindole. researchgate.net The synthesis of 5-hydroxy-2-methylindole-3-carboxylate, for example, can be achieved by reacting p-benzoquinone with ethyl 3-aminocrotonate. organicreactions.org

The general mechanism involves:

Michael addition of the enamine to the benzoquinone.

Nucleophilic attack by the enamine's pi bond to initiate cyclization.

Elimination to form the aromatic indole ring. wikipedia.org

Once the 5-hydroxyindole scaffold is formed via the Nenitzescu reaction, the allyloxy group can be introduced in a subsequent step, as detailed in section 2.3.1.

Modern synthetic methods often employ transition metal catalysis, and palladium-catalyzed reactions have become indispensable for the construction of indole rings. These methods offer high efficiency, functional group tolerance, and diverse substrate scope. nih.gov

One prominent strategy is the palladium-catalyzed intramolecular cyclization. For instance, an appropriately substituted N-(2-allylphenyl)benzamide can undergo a Pd(II)-catalyzed C-H functionalization to yield a substituted indole. nih.gov This approach has been successfully applied to the synthesis of intermediates for drugs like indomethacin. nih.gov

Another powerful palladium-catalyzed method is a modification of the Fischer indole synthesis, developed by Buchwald. This reaction involves the cross-coupling of an aryl bromide with a hydrazone, followed by cyclization to the indole. wikipedia.org This expands the range of accessible starting materials beyond what is available for the classical Fischer synthesis.

Furthermore, palladium catalysis is crucial in reactions that build the indole core through sequential bond formation, such as the Larock indole synthesis, which involves the coupling of an o-haloaniline with an alkyne followed by cyclization. While not directly starting from the same precursors as Fischer or Nenitzescu, these methods provide versatile entries to complex indole structures.

| Catalytic Method | Key Transformation | Precursors | Advantages |

| Intramolecular C-H Functionalization | Pd(II)-catalyzed cyclization | Substituted N-(2-allylphenyl)amides | High efficiency, good substrate scope. nih.gov |

| Buchwald Modification (Fischer Indole) | Pd-catalyzed cross-coupling | Aryl bromides, hydrazones | Expands scope of Fischer synthesis. wikipedia.org |

| Larock Indole Synthesis | Annulation of anilines and alkynes | o-haloanilines, alkynes | High functional group tolerance. |

Regioselective Introduction of the Allyloxy Moiety at the C-5 Position

The introduction of the allyloxy group at the C-5 position of the indole ring must be performed with high regioselectivity to avoid side products. This is typically achieved by starting with a precursor that has a reactive handle at the C-5 position, most commonly a hydroxyl group.

The most direct method for synthesizing this compound is the O-allylation of 5-hydroxyindole. This reaction is a specific example of the Williamson ether synthesis, where the phenoxide of 5-hydroxyindole acts as a nucleophile, attacking an allylic electrophile.

The reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion. A variety of bases and solvents can be employed to optimize the reaction.

Typical Reaction Conditions for O-Allylation of 5-Hydroxyindole:

Substrate: 5-Hydroxyindole

Allylating Agent: Allyl bromide or allyl chloride

Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (B128534) (TEA)

Solvent: Acetonitrile (B52724) (CH₃CN), acetone, or dimethylformamide (DMF)

The use of potassium carbonate in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures (e.g., 80 °C) is a common and effective method for this transformation. mdpi.com Palladium-catalyzed methods for the O-allylation of phenols using allylic acetates have also been developed, offering an alternative under milder, often aqueous, conditions. rsc.org These catalytic systems can provide high yields and add to the versatility of synthetic strategies.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of safer solvents, minimizing waste, and employing catalytic methods. nih.gov

Key green chemistry considerations for this synthesis include:

Use of Safer Solvents: Traditional solvents for the Williamson ether synthesis, such as DMF, are effective but have environmental and health concerns. Greener alternatives include the use of more benign solvents or, ideally, performing the reaction under solvent-free conditions. ias.ac.in Research has shown that the use of solid potassium hydroxide (B78521) pellets can facilitate the reaction without the need for a solvent. ias.ac.in

Catalytic Methods: While the classical Williamson synthesis uses a stoichiometric amount of base, catalytic approaches are being developed. For instance, palladium-catalyzed allylation can be performed with catalytic amounts of the metal and a co-catalyst, reducing waste. rsc.org

Energy Efficiency: The use of microwave irradiation has been shown to significantly reduce reaction times for Williamson ether synthesis, from hours to minutes, thereby saving energy. wikipedia.org

Use of Renewable Feedstocks: While not directly applicable to the synthesis from 5-hydroxyindole, broader green chemistry strategies in indole synthesis involve the use of bio-based starting materials.

The table below outlines some green chemistry approaches that can be applied to the synthesis of this compound and its analogues.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Solvent-Free Conditions | Using solid KOH pellets as the base without a solvent. | Reduces solvent waste and simplifies purification. | ias.ac.in |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction. | Drastically reduces reaction time and energy consumption. | wikipedia.org |

| Catalytic Allylation | Using a palladium catalyst for the O-allylation. | Reduces the amount of stoichiometric reagents and byproducts. | rsc.org |

| Use of Weaker Alkylating Agents | High-temperature synthesis using less reactive alkylating agents. | Avoids the use of highly toxic and carcinogenic alkyl halides. | wikipedia.org |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Reactivity of 5 Prop 2 En 1 Yloxy 1h Indole

Functionalization at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is a common site for functionalization. These modifications can significantly alter the electronic properties and biological activity of the resulting molecule.

Alkylation and Acylation Reactions on N-1

The N-H bond of the indole nucleus can be readily substituted through alkylation and acylation reactions. Standard N-alkylation procedures often employ a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. researchgate.net For instance, using a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generates the corresponding indolide anion, which then acts as a nucleophile.

N-acylation introduces a carbonyl group at the N-1 position, a transformation that is crucial for the synthesis of many biologically active compounds. While direct acylation with acyl chlorides can be challenging due to the competing reactivity at the C-3 position, various methods have been developed to achieve high selectivity for N-acylation. nih.govnih.gov One effective approach involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). nih.govnih.gov This method offers high chemoselectivity for the N-position. nih.gov Another strategy utilizes carboxylic acids with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). researchgate.net

| Reaction | Reagents and Conditions | Product | Notes |

| N-Alkylation | 1. Base (e.g., NaH) in DMF/THF2. Alkyl Halide (R-X) | 1-Alkyl-5-(prop-2-en-1-yloxy)-1H-indole | A standard and widely used method for indole N-alkylation. researchgate.net |

| N-Acylation | Thioester (R-CO-SR'), Cs₂CO₃, Xylene, 140 °C | 1-Acyl-5-(prop-2-en-1-yloxy)-1H-indole | Provides high chemoselectivity for N-acylation over C-3 acylation. nih.govnih.gov |

| N-Acylation | Carboxylic Acid (R-COOH), DCC, DMAP | 1-Acyl-5-(prop-2-en-1-yloxy)-1H-indole | Effective, particularly for indoles with electron-withdrawing groups at C-5. researchgate.net |

Palladium-Catalyzed N-1 Functionalization

Palladium catalysis has emerged as a powerful tool for the formation of C-N bonds, and it is widely applied to the N-functionalization of indoles. nih.gov These methods often proceed under milder conditions compared to traditional methods and exhibit high functional group tolerance. Palladium-catalyzed N-allylation, for example, allows for the introduction of an allyl group at the N-1 position. These reactions typically involve a palladium(0) precursor and a suitable ligand. mdpi.com

The development of palladium-catalyzed methods for the direct conversion of C-H and N-H bonds represents a significant advancement in sustainable chemistry. nih.govunimi.it For indole derivatives, palladium catalysts facilitate intermolecular and intramolecular alkenylations and arylations. nih.gov For example, the N-prenylation of indoles with 2-methyl-2-butene can be achieved using a Pd(II) catalyst, which is thought to proceed via the formation of a π-allyl-palladium complex. unimi.it While direct N-1 functionalization is common, some palladium-catalyzed reactions can lead to cyclization involving the indole nucleus, for instance, the cyclization of N-allyl-1H-indole-2-carboxamides to form β-carbolinones. nih.govunimi.it

| Reaction Type | Catalyst System | Reactant | Product | Reference |

| N-Allylation | Pd(0) complex, Chiral Ligand | Allylic Carbonate | N-Allyl Indole | mdpi.com |

| N-Prenylation | Pd(II) catalyst | 2-Methyl-2-butene | N-Prenyl Indole | unimi.it |

Reactivity of the Allyloxy Group

The allyloxy substituent at the C-5 position provides another site for diverse chemical transformations, including rearrangements and additions to the double bond.

Claisen Rearrangements of 5-(prop-2-en-1-yloxy)-1H-indole

The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement that is highly effective for carbon-carbon bond formation. libretexts.orgwikipedia.org In the case of this compound, heating the compound initiates the rearrangement of the allyl group from the oxygen atom to the adjacent C-4 position of the indole ring. This reaction is a powerful method for introducing an allyl group onto the benzene (B151609) portion of the indole nucleus.

The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. organic-chemistry.orgmasterorganicchemistry.com The initial product of the rearrangement is a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol, yielding 4-allyl-1H-indol-5-ol. organic-chemistry.org The Claisen rearrangement is typically performed at high temperatures (100–200 °C), often in a high-boiling solvent. libretexts.org The process is driven by the formation of a thermodynamically stable aromatic system. organic-chemistry.orgmasterorganicchemistry.com

Reaction Scheme: Claisen Rearrangement

Starting Material: this compound

Conditions: Heat (Thermal rearrangement)

Intermediate: 4-allyl-1,4-dihydro-5H-indol-5-one

Final Product: 4-allyl-1H-indol-5-ol

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis) on the Allyl Moiety

Olefin metathesis is a versatile reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. chemrxiv.orgnih.gov Ring-closing metathesis (RCM) is a powerful variant used to synthesize cyclic compounds. organic-chemistry.org

For a molecule like this compound to undergo RCM, it must first be functionalized with a second terminal olefin. A common strategy is to introduce another allyl group at the N-1 position via N-alkylation, yielding 1-allyl-5-(prop-2-en-1-yloxy)-1H-indole. This diene can then undergo an intramolecular RCM reaction. The reaction, catalyzed by a ruthenium complex, would form a new carbon-carbon double bond, creating a fused heterocyclic ring system and releasing ethylene as a byproduct. organic-chemistry.orgbeilstein-journals.org This strategy provides a direct route to novel, constrained indole analogues.

| Catalyst Generation | Key Features | Typical Application |

| First-Generation Grubbs' Catalyst | High functional group tolerance, but sensitive to electron-rich amines. | Synthesis of 5- to 30-membered cyclic alkenes. organic-chemistry.org |

| Second-Generation Grubbs' Catalyst | Higher activity and broader substrate scope, more tolerant of functional groups. | Used for more challenging RCM reactions. organic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Recyclable, high activity. | RCM, cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). |

Epoxidation and Dihydroxylation of the Allyl Double Bond

The double bond of the allyl group is susceptible to various addition reactions, including epoxidation and dihydroxylation, which introduce oxygen-containing functional groups.

Epoxidation involves the conversion of the alkene to an epoxide, a three-membered cyclic ether. This transformation can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used. Alternatively, catalytic systems, such as those employing hydrogen peroxide as the oxidant in the presence of a metal catalyst (e.g., manganese or rhenium), offer a greener approach. organic-chemistry.org The resulting epoxide, 5-((oxiran-2-yl)methoxy)-1H-indole, is a valuable intermediate for further synthetic manipulations, as the strained epoxide ring can be opened by various nucleophiles.

Dihydroxylation converts the alkene into a vicinal diol (a 1,2-diol). This can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, dilute, and basic conditions. Catalytic asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, allows for the stereoselective synthesis of chiral diols. This reaction typically uses a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). The product of dihydroxylation of this compound is 3-((1H-indol-5-yl)oxy)propane-1,2-diol.

Electrophilic Aromatic Substitution on the Indole Core of this compound

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity is significantly influenced by the fused pyrrole (B145914) ring, which donates electron density to the benzene portion. In the case of this compound, the allyloxy group at the C-5 position further enhances the electron density of the aromatic system through its +R (resonance) effect, thereby activating the ring towards electrophilic attack.

Regioselectivity Patterns (C-2, C-3, C-4, C-6, C-7)

The regiochemical outcome of electrophilic substitution on the this compound core is a result of the combined directing effects of the indole nitrogen and the C-5 allyloxy substituent.

C-3 Position: The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack on the indole ring. wikipedia.orgorganicchemistrytutor.com This is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting arenium ion intermediate through resonance, without disrupting the aromaticity of the benzene ring.

C-2 Position: Substitution at the C-2 position is generally less favored than at C-3. While the nitrogen can still stabilize the intermediate, the resulting resonance structures are less stable. However, under certain conditions, particularly when the C-3 position is blocked or with specific electrophiles, C-2 substitution can occur.

C-4, C-6, and C-7 Positions (Benzenoid Ring): The allyloxy group at C-5 is an ortho-, para-directing activator. saskoer.ca Therefore, it directs incoming electrophiles to the C-4 and C-6 positions.

C-4 and C-6: The activating effect of the allyloxy group makes these positions more susceptible to substitution compared to an unsubstituted indole. The formation of an intermediate with the positive charge at C-4 or C-6 is stabilized by resonance involving the oxygen atom of the allyloxy group.

C-7: Substitution at the C-7 position is sterically hindered by the adjacent pyrrole ring and is generally not favored unless directing groups are employed.

| Position | Reactivity | Justification |

|---|---|---|

| C-3 | Most Favored | Most stable arenium ion intermediate; strong directing effect of indole nitrogen. |

| C-4 | Favored | Ortho to the activating allyloxy group. |

| C-6 | Favored | Para to the activating allyloxy group. |

| C-2 | Less Favored | Less stable arenium ion intermediate compared to C-3 attack. |

| C-7 | Least Favored | Steric hindrance and less electronic activation. |

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for regioselective synthesis, circumventing the limitations of classical electrophilic substitution. nih.govnih.gov In the context of this compound, these strategies typically involve the installation of a directing group (DG) on the indole nitrogen (N-1 position). This DG can then coordinate to a transition metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization.

Common directing groups for indoles include picolinamide, pyrimidyl, and related nitrogen-containing heterocycles. By choosing an appropriate DG and catalytic system (often involving palladium, rhodium, or ruthenium), functionalization can be directed to positions that are typically unreactive, such as C-2, C-4, or C-7. For instance, a directing group at N-1 can facilitate selective C-2 or C-7 arylation, alkenylation, or acylation, overriding the inherent C-3 reactivity.

Furthermore, the allylic C-H bonds on the prop-2-en-1-yloxy substituent are also amenable to direct functionalization. Transition metal catalysts, particularly those from group IX (cobalt, rhodium, iridium), are known to catalyze the functionalization of allylic C-H bonds. researchgate.netrsc.org This allows for the introduction of various functional groups directly onto the allyl moiety, providing another avenue for structural diversification.

Nucleophilic Aromatic Substitution on Activated this compound Analogues

Nucleophilic aromatic substitution (SNAr) is generally not a feasible reaction for electron-rich heterocycles like this compound. libretexts.org SNAr reactions require an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) and contains a good leaving group (typically a halide). libretexts.org The electron-donating nature of both the indole ring system and the allyloxy substituent deactivate the ring towards nucleophilic attack.

However, analogues of this compound that are appropriately substituted could undergo SNAr. For this to occur, the molecule would need to be modified in two key ways:

Introduction of a strong EWG: A group such as a nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) group would be required on the indole ring to decrease its electron density and make it susceptible to nucleophilic attack.

Presence of a good leaving group: A halogen atom (e.g., F, Cl, Br) would need to be present at a position ortho or para to the EWG to be displaced by the incoming nucleophile.

For example, a hypothetical derivative such as 4-chloro-6-nitro-5-(prop-2-en-1-yloxy)-1H-indole could potentially react with a nucleophile (e.g., an alkoxide or an amine), where the chloride at C-4 is displaced. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by the nitro group. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrhhz.net Halogenated derivatives of this compound serve as excellent substrates for these transformations, allowing for the introduction of a wide variety of substituents onto the indole core. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. organic-chemistry.orgnih.gov A bromo or iodo derivative of this compound (e.g., at the C-2, C-3, C-4, or C-6 position) can be coupled with various aryl, heteroaryl, or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or vinylated indole structures. nih.govlibretexts.org

Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound can react with alkenes like styrene or acrylates to introduce a vinyl substituent. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org Halogenated this compound can be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield alkynyl-substituted indoles. nih.gov

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | DME, Toluene, Dioxane/H₂O |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |

Cycloaddition Reactions Involving the Indole Ring or Allyl Moiety

Cycloaddition reactions are powerful methods for constructing cyclic structures in a single step. openstax.org Both the indole ring and the allyl moiety of this compound can participate in such reactions.

Diels-Alder Reaction: This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. wikipedia.orgebsco.com The indole ring, specifically the 2,3-double bond and the adjacent double bond in the benzene ring, can act as a diene, although this often requires activation of the indole or the use of highly reactive dienophiles due to the aromaticity of the indole system. nih.gov More commonly, the allyl group can act as the dienophile, reacting with a conjugated diene to form a six-membered ring.

1,3-Dipolar Cycloadditions: This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgfrontiersin.orgorganic-chemistry.org The allyl group of this compound is an excellent dipolarophile. It can react with various 1,3-dipoles, such as nitrones, azides, or nitrile oxides, to generate a wide range of five-membered heterocycles attached to the indole core via the C-5 oxygen atom. nih.govresearchgate.net The indole ring itself can also participate in certain 1,3-dipolar cycloadditions, for instance, with carbonyl ylides. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Prop 2 En 1 Yloxy 1h Indole

High-Resolution Mass Spectrometry for Accurate Mass and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For 5-(prop-2-en-1-yloxy)-1H-indole, with a molecular formula of C₁₁H₁₁NO, the theoretical exact mass can be calculated.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would show a protonated molecule [M+H]⁺ as the base peak or molecular ion [M]⁺•. The experimentally measured m/z value is then compared to the calculated value; a match within a narrow tolerance (typically < 5 ppm) confirms the elemental composition. Furthermore, HRMS can resolve the isotopic pattern arising from the natural abundance of ¹³C, ¹⁵N, and ¹⁷O, which serves as an additional layer of confirmation for the proposed formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₁₁NO

| Ion Formula | Calculated m/z | Type |

|---|---|---|

| [C₁₁H₁₁NO]⁺ (M⁺) | 173.08406 | Molecular Ion |

The fragmentation pattern in mass spectrometry provides further structural clues. For indole (B1671886) derivatives, a common fragmentation involves the loss of substituents to form stable ions. The fragmentation of this compound would likely involve the cleavage of the allyl group.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. One-dimensional (¹H and ¹³C) and multi-dimensional (2D) NMR experiments work in concert to provide a complete assignment of all proton and carbon signals.

For this compound, the ¹H NMR spectrum would show distinct signals for the indole ring protons, the N-H proton, and the protons of the allyloxy group. The ¹³C NMR spectrum would similarly show signals for each unique carbon atom. The predicted chemical shifts are based on data from indole, 5-substituted indoles, and molecules containing the allyloxy moiety. organicchemistrydata.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | N-H | ~8.1 (broad s) | - |

| 2 | C-H | ~7.20 (t) | ~125.0 |

| 3 | C-H | ~6.50 (t) | ~102.8 |

| 4 | C-H | ~7.15 (d) | ~112.0 |

| 5 | C-O | - | ~153.0 |

| 6 | C-H | ~6.90 (dd) | ~113.5 |

| 7 | C-H | ~7.25 (d) | ~103.0 |

| 7a | C | - | ~131.5 |

| 3a | C | - | ~128.0 |

| 1' (allyl) | O-CH₂ | ~4.60 (d) | ~69.5 |

| 2' (allyl) | =CH | ~6.10 (m) | ~133.0 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals predicted above. researchgate.netdoi.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For 5-allyloxyindole, it would show correlations between H-6 and H-7, H-2 and H-3 (if coupling is resolved), and strong correlations within the allyl group (H-1' with H-2', and H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is the primary method for assigning carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.60 ppm would show a cross-peak with the carbon signal at ~69.5 ppm, assigning them to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule. Crucial HMBC correlations for confirming the structure of this compound would include a cross-peak from the allylic CH₂ protons (H-1') to the indole C-5 carbon, and from H-4 and H-6 to C-5.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly connected through bonds. A NOESY spectrum could show a correlation between the allylic CH₂ protons (H-1') and the H-4 and H-6 protons on the indole ring, providing conformational information.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) spectroscopy would be a valuable tool for its characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation within the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR is particularly powerful for identifying and characterizing polymorphism—the existence of multiple crystalline forms of the same compound—as different crystal packing arrangements will result in distinct NMR spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations (stretching, bending, twisting) of chemical bonds.

For this compound, the FT-IR spectrum would display characteristic absorption bands confirming key structural features. nih.gov The indole N-H stretching vibration appears as a sharp peak, while the ether linkage and the allyl group also have distinct signatures. Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic & Vinylic C-H |

| ~2900 | C-H stretch | Aliphatic C-H (in allyl) |

| ~1645 | C=C stretch | Allyl C=C |

| ~1620, 1580, 1470 | C=C stretch | Aromatic Ring |

| ~1220 | C-O-C stretch | Aryl-Alkyl Ether |

| ~990, 920 | =C-H bend (out-of-plane) | Vinylic C-H |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Excited State Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophore. The indole ring is an excellent chromophore, exhibiting characteristic absorption bands corresponding to π-π* transitions. The two lowest energy bands are termed ¹Lₐ and ¹Lₑ.

The UV-Vis spectrum of this compound is expected to be similar to that of other 5-alkoxyindoles, such as 5-methoxyindole. The presence of an oxygen atom at the 5-position acts as an auxochrome, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. figshare.comnih.gov

Table 4: Comparison of UV Absorption Maxima (λₘₐₓ)

| Compound | ¹Lₐ Band (nm) | ¹Lₑ Band (nm) | Solvent |

|---|---|---|---|

| Indole | ~287 | ~265 | Gas Phase |

| 5-Hydroxyindole (B134679) | ~298 | ~275 | Gas Phase |

Indole and its derivatives are also known for their fluorescent properties. Upon excitation at a wavelength corresponding to an absorption band, the molecule can emit light at a longer wavelength. The fluorescence spectrum (emission wavelength and quantum yield) is sensitive to the substitution pattern and the local environment, providing further insights into the electronic structure and excited-state dynamics.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

While the molecule is achiral, crystallography would reveal its exact conformation in the crystal lattice, including the orientation of the allyloxy group relative to the indole ring. Furthermore, it would provide a detailed picture of the crystal packing, elucidating intermolecular interactions such as N-H···π hydrogen bonds or π-π stacking between indole rings, which govern the macroscopic properties of the crystalline material. nih.govuwa.edu.au

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination of Chiral Derivatives

Chiroptical spectroscopy encompasses a set of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are non-destructive and highly sensitive, making them invaluable for determining the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are mirror images of each other. A positive CD signal (a positive Cotton effect) for one enantiomer will be a negative signal of equal magnitude for the other.

For a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee). The enantiomeric excess can be calculated using the following equation:

ee (%) = ([α]_obs / [α]_max) * 100

where [α]_obs is the observed specific rotation of the mixture and [α]_max is the specific rotation of the pure enantiomer. In the context of CD spectroscopy, a similar relationship exists with molar ellipticity [θ].

The process for determining enantiomeric excess using CD spectroscopy typically involves the following steps:

Measurement of Pure Enantiomers: The CD spectra of the pure enantiomers are recorded to establish the reference values for the maximum molar ellipticity at a specific wavelength.

Measurement of the Mixture: The CD spectrum of the sample with an unknown enantiomeric ratio is then measured under the same conditions.

Calculation of Enantiomeric Excess: The enantiomeric excess of the unknown sample can be determined by comparing its molar ellipticity to that of the pure enantiomer.

Various methods, including those that combine UV and CD spectra (UV-CD method) or couple high-performance liquid chromatography with a CD detector (HPLC-CD), can enhance the accuracy of enantiomeric excess determination. nih.gov These methods can even be used to generate self-consistent pure R and S enantiomer reference spectra when pure samples are not available. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against the wavelength. Similar to CD, enantiomers will produce mirror-image ORD curves. The magnitude of the optical rotation at a specific wavelength is proportional to the concentration of the chiral substance and its enantiomeric purity.

While ORD is a powerful technique, CD spectroscopy is often preferred for the quantitative determination of enantiomeric excess due to its greater sensitivity and the fact that CD signals are only observed in the absorption bands of the chromophore, leading to simpler spectra.

Illustrative Data for Enantiomeric Excess Determination

Although no specific data exists for chiral derivatives of this compound, the following table illustrates the type of data that would be generated in a study to determine the enantiomeric excess of a hypothetical chiral derivative, "Chiral Indole Derivative A."

| Sample | Concentration (mg/mL) | Observed Rotation (°) | Specific Rotation [α] (°) | Enantiomeric Excess (ee%) | Molar Ellipticity [θ] (deg·cm²/dmol) at λ_max |

| Pure (R)-Enantiomer | 1.0 | +0.50 | +50 | 100% (R) | +10,000 |

| Pure (S)-Enantiomer | 1.0 | -0.50 | -50 | 100% (S) | -10,000 |

| Racemic Mixture | 1.0 | 0.00 | 0 | 0% | 0 |

| Sample X | 1.0 | +0.25 | +25 | 50% (R) | +5,000 |

| Sample Y | 1.0 | -0.10 | -10 | 20% (S) | -2,000 |

Computational and Theoretical Chemistry of 5 Prop 2 En 1 Yloxy 1h Indole

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules like 5-(prop-2-en-1-yloxy)-1H-indole. These calculations can provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For indole (B1671886) derivatives, the HOMO is typically located on the indole ring, indicating its electron-donating nature. The LUMO, conversely, is often distributed over the electron-accepting parts of the molecule. In this compound, the prop-2-en-1-yloxy group can influence the electronic properties and thus the energies of the HOMO and LUMO.

Table 1: Frontier Molecular Orbital Properties of an Indole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are illustrative for a generic indole derivative and may not represent the exact values for this compound.

The interaction between the filled HOMO of a nucleophile and the empty LUMO of an electrophile is a key concept in explaining reaction mechanisms. youtube.comyoutube.comyoutube.com

The distribution of electron density within a molecule is fundamental to its chemical behavior. Charge distribution analysis and molecular electrostatic potential (MEP) maps are used to visualize the electron-rich and electron-poor regions of a molecule. researchgate.netresearchgate.net

MEP maps are particularly useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atom of the ether linkage and the nitrogen atom of the indole ring are expected to be electron-rich sites.

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) of 1H and 13C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. For instance, calculations can help distinguish between different isomers by predicting their unique spectral fingerprints.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectra. The calculated maximum absorption wavelength (λmax) can be correlated with experimental measurements to understand the electronic structure and chromophores within the molecule.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.govmdpi.com This information is instrumental in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretching, C=C bending, and C-O stretching. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov For this compound, MD simulations can be used to:

Explore Conformational Flexibility: The prop-2-en-1-yloxy side chain can adopt various conformations due to rotation around single bonds. MD simulations can map the potential energy surface and identify the most stable conformers.

Investigate Solvent Effects: The behavior of a molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model solvent molecules and study how they interact with the solute, affecting its conformation and reactivity. This is particularly important for understanding reactions carried out in solution.

Such simulations have been used to study the dynamics and stability of other indole derivatives in various environments. mdpi.commdpi.comnih.gov

Reaction Mechanism Studies Using Computational Methods (e.g., Transition State Analysis for Claisen Rearrangement)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest is the aromatic Claisen rearrangement. wikipedia.orgorganic-chemistry.org This is a mdpi.commdpi.com-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to a carbon atom on the indole ring. wikipedia.orgorganic-chemistry.org

Computational methods can be used to:

Locate Transition States: By calculating the potential energy surface, the transition state structure for the Claisen rearrangement can be identified.

Calculate Activation Energies: The energy barrier for the reaction can be determined, providing insight into the reaction kinetics.

Analyze Reaction Pathways: Different possible rearrangement pathways (e.g., to the C4 or C6 position of the indole ring) can be investigated to predict the regioselectivity of the reaction.

These studies often involve calculating the geometries of reactants, products, and transition states and determining their relative energies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues (excluding direct biological activity prediction)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their properties. nih.govmdpi.com For analogues of this compound, QSAR/QSPR studies can be developed to predict various physicochemical properties without focusing on biological activity.

These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure (e.g., steric, electronic, and topological features). By establishing a mathematical relationship between these descriptors and a particular property (e.g., solubility, boiling point, or chromatographic retention time), the property can be predicted for new, unsynthesized analogues. This approach is valuable in materials science and chemical engineering for designing molecules with desired physical characteristics.

Mechanistic Biological Investigations of 5 Prop 2 En 1 Yloxy 1h Indole and Its Analogues Excluding Clinical Human Trial Data

In Vitro Enzyme Inhibition/Activation Studies and Mechanistic Insights

Investigations into indole (B1671886) derivatives have revealed their potential as modulators of various enzyme systems. Although specific kinetic studies on 5-(prop-2-en-1-yloxy)-1H-indole are not prominently documented, research on analogous compounds offers a predictive framework for its activity.

Interaction with Specific Enzymes (e.g., Kinases, Hydrolases)

The indole scaffold is a "privileged structure" known to interact with a wide array of enzymes, and substitutions at the 5-position can significantly influence this activity. researchgate.net

Lipoxygenases (LOX): A series of novel indole derivatives has been evaluated for inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory pathways. While the specific 5-allyloxy analogue was not detailed, many of the 35 compounds tested showed higher potency than the initial screening hit (IC₅₀=74 µM), with four compounds exhibiting IC₅₀ values under 1 µM, comparable to the reference drug Zileuton. nih.gov This suggests that the 5-alkoxyindole scaffold is a promising pharmacophore for 5-LOX inhibition.

15-Lipoxygenase (ALOX15): In a study of substituted 5-(4-methoxyphenyl)-1H-indoles, researchers found that the 2-arylindole scaffold acts as an "allosteric determinant" for the selective inhibition of the linoleate (B1235992) oxygenase activity of ALOX15. mdpi.com This indicates that compounds with substitution at the 5-position can induce allosteric changes, affecting the enzyme's catalytic function in a substrate-specific manner. mdpi.com

Xanthine (B1682287) Oxidase (XO): Following a strategy of combining bioactive scaffolds, researchers designed and synthesized a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. nih.gov The most potent compound, 6c , demonstrated an IC₅₀ value of 0.13 µM, which is 22 times more potent than the drug allopurinol. nih.gov Structure-activity relationship (SAR) analysis highlighted that a hydrophobic group on the indole nitrogen is crucial for potent XO inhibition. nih.gov

Lactate Dehydrogenase A (LDHA): In a search for new anticancer agents, a series of 1-hydroxy and 1-alkoxy-1H-indoles were synthesized and found to inhibit LDHA, a key enzyme in cancer cell metabolism. nih.gov The study identified that substituents at the C3 position enhanced inhibitory activity through hydrogen bonding and hydrophobic interactions. nih.gov One analogue, methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate (1g) , was a highly potent and selective LDHA inhibitor with an IC₅₀ of 25 nM. nih.gov

Kinases: The 1H-indol-2-yl-1H-quinolin-2-one ring system, which features a 5-substituted indole moiety, has been identified as a potent and selective inhibitor of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), an important target in angiogenesis. nih.gov

Table 1: Enzyme Inhibition by Analogues of this compound

| Compound/Series | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Indole Derivatives | 5-Lipoxygenase (5-LOX) | Indole scaffold identified as a potent inhibitor. | Selected compounds < 1 µM | nih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (6c ) | Xanthine Oxidase (XO) | Significantly more potent than allopurinol. | 0.13 µM | nih.gov |

| 1-Alkoxy-1H-indole analogue (1g ) | Lactate Dehydrogenase A (LDHA) | Potent and selective inhibition. | 25 nM | nih.gov |

| 1H-indol-2-yl-1H-quinolin-2-ones | KDR Kinase | Potent and selective KDR inhibition. | Not specified | nih.gov |

| 5-(4-Methoxyphenyl)-1H-indoles | 15-Lipoxygenase (ALOX15) | Act as substrate-specific allosteric inhibitors. | Not specified | mdpi.com |

Kinetics of Enzyme-Substrate/Inhibitor Interactions

Detailed kinetic studies provide deeper mechanistic understanding. For the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid analogue (6c ), enzyme kinetic analysis revealed that it functions as a mixed-type inhibitor of xanthine oxidase. nih.gov This mode of inhibition implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).

Receptor Binding Profiling and Ligand-Receptor Interactions

The indole nucleus is a key component of many neurotransmitters, most notably serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, indole derivatives are frequently profiled for their interaction with serotonin receptors.

Studies on a range of indolealkylamine derivatives have shown that substitution on the indole ring is a critical determinant of affinity and selectivity for 5-HT receptor subtypes. nih.gov Specifically, derivatives with substituents at the 5-position, such as 5-hydroxyindoles or 5-methoxyindoles, tend to display approximately equal, and often high, potency at both the 5-HT₁A and 5-HT₂A receptor sites. nih.gov In contrast, 4-hydroxylated derivatives show marked selectivity for the 5-HT₂A site. nih.gov

Molecular docking studies have been used to explore the binding of indole compounds to serotonin receptors. These in silico analyses show that indole derivatives can fit within the substrate-binding sites of both 5-HT₁A and 5-HT₂A receptors, with binding energies indicating favorable interactions. researchgate.net

Table 2: Receptor Binding Profile of 5-Substituted Indole Analogues

| Receptor Subtype | Binding Affinity/Potency of 5-Substituted Analogues | Selectivity Profile | Reference |

|---|---|---|---|

| 5-HT₁A | High and approximately equal to 5-HT₂A | Low selectivity between 5-HT₁A and 5-HT₂A | nih.gov |

| 5-HT₂A | High and approximately equal to 5-HT₁A | Low selectivity between 5-HT₁A and 5-HT₂A | nih.gov |

| 5-HT₂B | Low affinity (>300 nM) | High selectivity for 5-HT₁A/₂A over 5-HT₂B | nih.gov |

Cellular Uptake, Metabolism, and Subcellular Localization Mechanisms

Investigation of Molecular Interactions with Biological Macromolecules

The biological activity of indole compounds is fundamentally driven by their molecular interactions with macromolecules like proteins and nucleic acids. researchgate.net The indole ring itself can participate in π-π stacking interactions with aromatic amino acid residues in proteins, while the N-H group can act as a hydrogen bond donor, facilitating favorable interactions with various biological receptors. researchgate.net

Protein Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. While docking studies for this compound against a wide range of targets are not published, a detailed study on a closely related 5-substituted indole analogue provides valuable structural insights.

In a study aimed at understanding the binding of small molecule inhibitors to the HIV-1 gp41 protein, researchers used a combination of NMR and computational docking to define the binding mode of a 5-substituted indole. nih.gov The docking simulations predicted several possible binding poses within the gp41 hydrophobic pocket. These poses were generally grouped by the orientation of the ligand, with the indole core making key hydrophobic contacts with residues lining the pocket. nih.gov

Similarly, docking of a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid analogue (6c ) into the active site of xanthine oxidase showed that it retained key interactions similar to the known inhibitor febuxostat. nih.gov Crucially, it also formed new hydrogen bonds between the oxygen atom of its isoxazole (B147169) ring and the amino acid residues Ser876 and Thr1010, which could account for its enhanced potency. nih.gov These studies underscore how specific substitutions on the indole scaffold can lead to unique and potent interactions with protein targets.

DNA/RNA Intercalation or Groove Binding Mechanisms

The interaction of small molecules with nucleic acids is a foundational concept in molecular biology and drug design. Indole derivatives, owing to their planar aromatic structure and potential for hydrogen bonding, can interact with DNA and RNA through two primary non-covalent mechanisms: intercalation and groove binding.

Intercalation: This binding mode involves the insertion of a planar molecule, such as the indole ring system, between the base pairs of the DNA double helix. nih.gov This insertion causes a distortion in the DNA structure, typically unwinding and lengthening the helix. nih.gov For a molecule to intercalate effectively, it generally requires a significant planar surface area. Studies on various aromatic systems have shown that while some indole derivatives can intercalate, this mode is often enhanced by the presence of specific side chains or fused ring systems that increase the planar area and provide additional stabilizing interactions. nih.govrsc.org For example, a study of benzothienoindole and benzofuroindole derivatives found that the benzothienoindole showed a higher affinity for DNA, consistent with an intercalative binding mode. nih.gov

Interestingly, the type of nucleic acid can alter the binding mechanism. Research has shown that while DAPI binds to the minor groove of DNA, it switches to an intercalation mode at AU-rich sites in RNA, likely due to the different geometry of the RNA A-form helix, which features a wider and shallower minor groove. nih.gov

Synthesized indole derivatives bearing thiazolidine (B150603) and imidazolidine (B613845) rings have also been shown to interact with DNA, as evidenced by changes in their spectroscopic properties upon binding to calf thymus DNA (ctDNA). nih.gov One such derivative, 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one, exhibited a high DNA binding constant, underscoring the potential of the indole scaffold for designing DNA-interactive agents. nih.gov

Table 1: DNA/RNA Interaction Mechanisms of Indole Analogues

| Compound/Class | Nucleic Acid | Primary Mechanism | Key Findings |

|---|---|---|---|

| DAPI | DNA (AT-rich) | Minor Groove Binding | Binds to the minor groove with high specificity for AT regions. nih.gov |

| DAPI | RNA (AU-rich) | Intercalation | Binding mode shifts from groove binding to intercalation in RNA. nih.gov |

| Benzothienoindole | DNA | Intercalation | Shows higher affinity for DNA compared to its benzofuroindole analogue, suggesting intercalation. nih.gov |

| Thiophene-Indole Hybrids | DNA | Minor Groove Binding | Form bifurcated hydrogen bonds to bases in the minor groove. nih.govresearchgate.net |

Development and Application of Fluorescent Probes Based on this compound for Cellular and Biochemical Assays

The indole scaffold is a highly versatile platform in analytical chemistry, frequently utilized in the design of small-molecule fluorescent probes for molecular recognition and bioimaging. rsc.orgresearchgate.net The intrinsic fluorescence of the indole ring, combined with the ease of functionalization at various positions, allows for the creation of sophisticated sensors that can detect a wide range of analytes, including ions and reactive oxygen species (ROS), within complex biological environments. rsc.org These probes are invaluable tools for cellular and biochemical assays, enabling real-time visualization of dynamic processes in living cells. mdpi.com

The design of these probes often follows a donor-π-acceptor (D-π-A) concept, where the indole moiety can act as a signaling unit or part of the conjugated system. mdpi.com Upon interaction with a specific analyte, a change in the electronic properties of the probe occurs, leading to a measurable change in fluorescence, such as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength. nih.gov

Several innovative fluorescent probes have been developed using the indole framework:

Hydrogen Peroxide (H₂O₂) Detection: A near-infrared (NIR) fluorescent probe, Indo-H₂O₂ , was created by conjugating a boronate group to an indole scaffold. The boronate acts as a recognition site that is cleaved by H₂O₂, triggering a "turn-on" fluorescence response. This probe demonstrated high sensitivity and was successfully used for imaging both endogenous and exogenous H₂O₂ in living cells and for monitoring H₂O₂ levels in the gallbladder of zebrafish. nih.gov

Copper Ion (Cu²⁺) Detection: An indole-based probe, IHT , was developed for the selective detection of Cu²⁺. This probe exhibits both a colorimetric change (colorless to violet) and a "turn-on" fluorescence response in the presence of Cu²⁺ at physiological pH. Its utility was demonstrated by successfully imaging Cu²⁺ ions in living cells. nih.gov

pH Sensing: Based on the D-π-A architecture, a series of novel indole derivatives were synthesized that showed distinct pH-dependent fluorescence emission, making them suitable for investigating pH changes within cellular compartments. mdpi.com

Table 2: Examples of Indole-Based Fluorescent Probes and Their Applications

| Probe Name | Target Analyte | Sensing Mechanism | Application |

|---|---|---|---|

| Indo-H₂O₂ | Hydrogen Peroxide (H₂O₂) | Boronate cleavage leading to NIR fluorescence "turn-on" | Imaging H₂O₂ in living cells and zebrafish. nih.gov |

| IHT | Copper (II) Ions (Cu²⁺) | Complexation leading to colorimetric and "turn-on" fluorescence response | Imaging Cu²⁺ in living cells. nih.gov |

In Vitro Mechanistic Studies on Cellular Pathways Modulated by this compound (e.g., Autophagy, Apoptosis at a molecular level, not clinical outcomes)

Indole derivatives are widely recognized for their ability to modulate fundamental cellular pathways, particularly those governing cell death (apoptosis) and cellular recycling (autophagy). These activities are of significant interest for understanding disease mechanisms and developing therapeutic strategies.

Apoptosis Induction: Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Many indole compounds, including the natural products indole-3-carbinol (B1674136) (I3C) and its dimer 3,3′-diindolylmethane (DIM), are potent inducers of apoptosis in various cancer cell lines. nih.gov The molecular mechanisms are often multifactorial:

Modulation of Bcl-2 Family Proteins: A common mechanism involves altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies show that indole derivatives can down-regulate anti-apoptotic members like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic members like Bax, thereby increasing the Bax/Bcl-2 ratio and promoting the mitochondrial pathway of apoptosis. nih.govnih.gov

Endoplasmic Reticulum (ER) Stress: Some derivatives induce apoptosis by triggering ER stress. A novel DIM-derivative, L1, was shown to induce apoptosis in erythroleukemia cells by upregulating key ER stress markers, including the binding immunoglobulin protein (BiP/GRP78) and the transcription factors XBP1 and DDIT3 (CHOP). frontiersin.org

Targeting Other Pro-Survival Pathways: Synthetic indole derivatives have been designed to induce apoptosis by inhibiting other critical cellular targets. These include inhibitors of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, and dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.govmdpi.com

Autophagy Modulation: Autophagy is a catabolic process where cells degrade and recycle their own components to maintain cellular homeostasis and survive stress. The role of autophagy in disease is complex, and its modulation can either promote cell survival or lead to cell death. encyclopedia.pub The central regulatory pathway for autophagy involves the mTOR (mammalian target of rapamycin) kinase, which, when active, suppresses autophagy. nih.gov

Induction of Autophagy and Apoptosis: Certain indole derivatives can trigger both pathways simultaneously. The indole hydrazide compound IHZ-1 was found to induce both apoptosis and autophagy in hepatocellular carcinoma cells. Mechanistic studies revealed that IHZ-1 action is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK (c-Jun N-terminal kinase) pathway. researchgate.net

Regulatory Pathways: The modulation of autophagy by external compounds typically involves key signaling hubs. Natural compounds can activate autophagy by inhibiting the PI3K/AKT/mTOR pathway or by activating AMPK, which in turn inhibits mTOR. nih.govmdpi.com The initiation of the autophagosome involves the Beclin-1-containing VPS34 complex and the lipidation of LC3 to form LC3-II, a hallmark of autophagosome formation. nih.gov Indole compounds that modulate these pathways can therefore function as either inducers or inhibitors of autophagy.

Table 3: Mechanistic Actions of Indole Analogues on Apoptosis and Autophagy Pathways

| Compound/Class | Cellular Pathway | Molecular Mechanism | Cell Type (In Vitro) |

|---|---|---|---|

| Indole-3-carbinol (I3C) / DIM | Apoptosis | Down-regulation of Bcl-2/Bcl-xL; Up-regulation of Bax. nih.gov | Breast and prostate cancer cells |

| L1 (DIM-derivative) | Apoptosis | Induction of ER Stress (up-regulation of BiP, XBP1, DDIT3). frontiersin.org | Erythroleukemia cells |

| IHZ-1 (Indole hydrazide) | Apoptosis & Autophagy | Activation of ROS/JNK pathway. researchgate.net | Hepatocellular carcinoma cells |

Advanced Materials Science and Supramolecular Chemistry with 5 Prop 2 En 1 Yloxy 1h Indole

Incorporation of 5-(prop-2-en-1-yloxy)-1H-indole into Polymeric and Nanostructured Materials

The presence of the allyl group in this compound makes it a suitable monomer for incorporation into various polymer backbones through different polymerization techniques. Polymers with allyl functionalities are a unique class that allows for a wide range of post-synthesis modifications. nih.gov The double bond can participate in chain-growth polymerization or be utilized in post-polymerization modifications via thiol-ene click chemistry, for example. nih.govacs.org

The synthesis of polymers containing indole (B1671886) moieties has been explored to create materials with interesting electronic and optical properties. For instance, the electropolymerization of 5-substituted indoles, such as 5-methoxyindole, has been shown to produce redox-active films. rsc.org By analogy, polymers derived from this compound are expected to exhibit similar electrochemical activity. The general synthetic strategies for creating polymers with allyl functionalities often involve methods like ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and condensation reactions. nih.gov For example, an aldehyde-functionalized polymer can be converted to a homoallylic alcohol polymer via a Barbier-type allylation, which then allows for further functionalization. acs.org

Indole derivatives have also been used to cap gold nanoparticles, creating functional nanomaterials. nih.gov For example, 5-aminoindole (B14826) has been successfully used to modify gold nanoparticles. nih.gov The allyloxy group in this compound could be similarly exploited to anchor the molecule to nanoparticle surfaces, potentially through the double bond or the ether linkage, to create hybrid nanomaterials with tailored properties. The indole core itself is considered a "privileged scaffold" in medicinal chemistry and is increasingly being explored in nanotechnology formulations for various applications. nih.gov

Table 1: Polymerization Methods for Allyl-Functionalized Monomers

| Polymerization Method | Description | Reference |

| Ring-Opening Polymerization (ROP) | A chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. Allyl-functionalized initiators or monomers can be used. | nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization method that allows for the synthesis of well-defined polymers with complex architectures. | nih.gov |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Another controlled radical polymerization technique that can be used to incorporate functional monomers like those with allyl groups. | nih.gov |

| Condensation Reactions | Step-growth polymerization where monomers with two or more reactive functional groups combine to form larger structural units while releasing smaller molecules such as water. | nih.gov |

| Electropolymerization | A method where a monomer is polymerized on an electrode surface by applying an electric potential. This has been used for 5-substituted indoles. | rsc.org |

Supramolecular Self-Assembly of this compound Derivatives

The self-assembly of molecules into well-ordered supramolecular structures is driven by non-covalent interactions. The indole ring, with its distinct electronic and structural features, is an excellent candidate for directing such assemblies.

Hydrogen Bonding and π-π Stacking Interactions

The indole N-H group is a potent hydrogen bond donor, a property that is crucial for the structure and function of many biological systems containing tryptophan, such as the gramicidin (B1672133) channel. nih.gov This hydrogen bonding capability is retained in this compound and can be a primary driving force in its self-assembly. The indole ring can form strong hydrogen bonds with suitable acceptors, leading to the formation of chains, sheets, or more complex architectures. nih.govug.edu.ghnih.gov

In addition to hydrogen bonding, the aromatic nature of the indole ring facilitates π-π stacking interactions. These interactions are significant in various chemical and biological contexts, such as the stabilization of protein structures and the binding of molecules to DNA. nih.govnih.gov The π-π stacking of indole rings can lead to the formation of columnar structures or other ordered aggregates, which can influence the electronic properties of the resulting material. The interplay between hydrogen bonding and π-π stacking can lead to complex and hierarchical self-assembly. Studies on nickel(II)-salen type complexes have provided insights into the π-π stacking interactions between an indole ring and a phenoxyl radical moiety. rsc.orgresearchgate.net

Formation of Gels, Fibers, and Other Ordered Architectures

Optoelectronic and Photochromic Properties of Materials Incorporating this compound

Indole and its derivatives are known to possess interesting photophysical properties, including fluorescence. rsc.orgnih.gov The electropolymerization of 5-substituted indoles, including 5-cyanoindole, indole-5-carboxylic acid, and 5-methoxyindole, results in fluorescent polymers. rsc.org The excitation and emission spectra of the polymeric species are generally red-shifted and broader compared to the corresponding monomers and trimers, indicating extended electron delocalization in the polymer. rsc.org It is expected that polymers of this compound would exhibit similar fluorescent properties, with the potential for tuning through polymer architecture and post-polymerization modification.

Table 2: Fluorescence Properties of Electropolymerized 5-Substituted Indoles

| 5-Substituent | Monomer Emission Max (nm) | Trimer Emission Max (nm) | Polymer Emission Max (nm) | Solvent |

| Cyano | ~350 | ~420 | ~450 | Acetonitrile (B52724) |

| Carboxylic acid | ~360 | ~430 | ~460 | Acetonitrile |

| Methoxy | ~340 | ~410 | ~440 | Acetonitrile |

| Data are estimated from trends described in reference rsc.org. |

The field of photochromic materials, which reversibly change color upon exposure to light, has also seen the use of indole derivatives. nsc.rufrontiersin.orgfrontiersin.org For example, a spiropyran containing a 5-carboxy indole moiety has been synthesized and studied for its photophysical properties. mdpi.com Although this specific derivative did not show photoreversibility, the absence of a nitro group, common in many photochromic spiropyrans, was deemed a key factor. mdpi.com The incorporation of the this compound scaffold into other known photochromic systems, such as dithienylethenes or azobenzenes, could lead to new light-responsive materials. frontiersin.org The development of π-expanded indoloindolizines has also opened new avenues for stable and tunable organic materials for optoelectronics. chemrxiv.org

Development of Catalysts and Ligands Derived from this compound for Organic Reactions

The indole scaffold can be incorporated into ligands for transition metal catalysis. The nitrogen atom of the indole ring can act as a coordinating atom, and the aromatic system can be functionalized to create multidentate ligands. Indole-based ligands have been used in various catalytic reactions. For instance, indole photocatalysts have been used in nickel-photoredox C(sp2)–heteroatom couplings. researchgate.net

The allyl group of this compound offers a site for further functionalization to create more complex ligand structures. For example, the double bond could be dihydroxylated and then converted into a bidentate ligand. Alternatively, the indole N-H can be deprotonated and the nitrogen used as a coordinating atom in a ligand framework. While specific examples of catalysts derived from this compound are not reported, the versatility of the indole structure and the presence of the reactive allyl group suggest significant potential in this area. Borane-catalyzed C2-selective allylation of indoles has been demonstrated, showcasing the reactivity of the indole core in catalytic transformations. rsc.org Furthermore, manganese(I)-catalyzed C-H dienylation of indoles provides access to complex molecular scaffolds. acs.org

Sensing Applications Utilizing this compound Based Probes (excluding biological sensing for diagnostic purposes)

Indole-based fluorescent probes have been developed for the detection of various analytes, including ions and small molecules. nih.gov The fluorescence of the indole ring can be sensitive to the local environment, making it a useful reporter group. For example, indole-based chemosensors have been designed for the detection of metal ions. researchgate.net The N-H group of the indole can act as a hydrogen bond donor to recognize anions, while the π-system can interact with cations.

A novel indole derivative has been reported as a fluorescent probe for pH sensing and for the construction of logic gates. nih.gov The protonation and deprotonation of the indole nitrogen can lead to significant changes in the fluorescence properties. While there are no specific reports on sensing applications of this compound, its inherent fluorescence and the potential for functionalization via the allyl group make it a promising candidate for the development of new chemical sensors. For instance, the allyl group could be used to attach the indole probe to a solid support, such as a polymer or a glass slide, for the creation of reusable sensor devices.

Analytical Method Development for 5 Prop 2 En 1 Yloxy 1h Indole and Its Metabolites

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are fundamental for the separation of 5-(prop-2-en-1-yloxy)-1H-indole from starting materials, byproducts, and potential degradation products, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for such analyses.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of indole (B1671886) derivatives. For this compound, a C18 or C8 column would be suitable, providing a non-polar stationary phase that allows for the separation of moderately polar to non-polar compounds. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

A simple and rapid RP-HPLC method can be developed for the routine analysis of this compound. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with a range of polarities. nih.gov Detection is commonly performed using a UV detector, as the indole ring system exhibits strong UV absorbance.

A representative HPLC method for the analysis of a similar compound, 5-bromo-1H-indole, utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com